ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazine ring fused with a 1,2,4-oxadiazole moiety and a cyclopenta[d]thiazole scaffold. Its structural complexity arises from the integration of multiple pharmacophoric groups, including the electron-deficient pyrazine ring and the rigid oxadiazole-thiazole framework.
Properties
IUPAC Name |
ethyl 2-[(3-pyrazin-2-yl-1,2,4-oxadiazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-2-25-15(24)8-3-4-10-11(8)19-16(27-10)21-13(23)14-20-12(22-26-14)9-7-17-5-6-18-9/h5-8H,2-4H2,1H3,(H,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLGJKWGXJDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit the activity of CDK2, thereby affecting cell cycle progression.
Biochemical Pathways
Based on the potential inhibition of cdk2, it can be inferred that this compound may affect cell cycle regulation pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.
Biological Activity
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse sources.
Chemical Structure
The compound features a unique structure combining oxadiazole and thiazole rings, which are known for their diverse biological activities. The presence of a pyrazine moiety further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles and thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 5a | Good antibacterial and antifungal activity | |
| 3a | Active against Mycobacterium tuberculosis | |
| 25 | Strong bactericidal effect against Staphylococcus spp. |
Studies indicate that modifications to the oxadiazole structure can enhance antimicrobial efficacy. For example, the introduction of halogen substituents has been linked to increased activity against resistant strains of bacteria.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research has indicated that oxadiazole derivatives can act as inhibitors of the Sonic Hedgehog signaling pathway, which is implicated in various cancers. The ability to inhibit this pathway suggests potential applications in treating malignancies such as basal cell carcinoma and medulloblastoma.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells.
| Compound | Concentration (µM) | Effect on L929 Viability (%) | Reference |
|---|---|---|---|
| 24 | 12 | Increased viability | |
| 25 | 100 | Significant toxicity |
Case Studies
- Antimicrobial Screening : A study conducted on thiazolyl-substituted oxadiazoles demonstrated enhanced antimicrobial activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological outcomes.
- Anticancer Research : Investigations into the effects of oxadiazole derivatives on cancer cell lines revealed that these compounds could induce apoptosis in malignant cells while sparing normal cells, highlighting their therapeutic potential.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest significant pharmacological potential. The incorporation of oxadiazole and thiazole moieties is known to enhance biological activity due to their role in modulating enzyme interactions and receptor binding.
Antitumor Activity
Recent studies have highlighted the antitumor properties of oxadiazole derivatives. For instance, a series of substituted 1,2,4-oxadiazoles were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds exhibited IC50 values ranging from 13.6 to 48.37 µM against HCT-116 and PC-3 cell lines, indicating moderate to high anticancer activity .
| Compound | Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|---|
| 10a | HCT-116 | 13.6 | Doxorubicin |
| 10b | PC-3 | 48.37 | Doxorubicin |
Anti-inflammatory Properties
The thiazole derivatives have been noted for their anti-inflammatory effects. Compounds similar to ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have shown significant inhibition of pro-inflammatory cytokines in vitro and in vivo models .
Agricultural Applications
The nematocidal properties of oxadiazole derivatives have gained attention in agricultural research. Recent findings indicate that certain oxadiazoles demonstrate remarkable effectiveness against plant-parasitic nematodes.
Nematocidal Activity
A study conducted on various oxadiazole derivatives revealed that specific compounds exhibited superior nematocidal activity compared to traditional agents like avermectin. For example, one derivative was found to significantly inhibit the acetylcholine receptors in nematodes, leading to paralysis and death .
| Compound | Target Nematode | Efficacy Comparison |
|---|---|---|
| A1 | Bursaphelenchus xylophilus | Higher than Avermectin |
| A2 | Aphelenchoides besseyi | Comparable to Tioxazafen |
Mechanistic Insights
Understanding the mechanism of action for compounds like this compound is crucial for further development.
Interaction with Biological Targets
Studies suggest that the compound may interact with specific enzymes involved in cancer progression or inflammation pathways. For instance, the structural analysis indicates potential binding sites on key proteins that regulate cell proliferation and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of this compound, comparisons are drawn with analogous heterocyclic systems. Key structural analogs include:
Pyrazine-Oxadiazole Derivatives
Compounds such as ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () share a pyrazine-like aromatic system but differ in substituent placement.
Cyclopenta[d]Thiazole-Based Systems
Derivatives like 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile () incorporate fused thiazole rings but lack the oxadiazole-carboxamido linkage. This structural difference impacts hydrogen-bonding capacity: the carboxamido group in the target compound enables stronger intermolecular interactions, as observed in crystallographic studies of similar systems .
Hybrid Oxadiazole-Thiazole Compounds
Compounds combining oxadiazole and thiazole moieties, such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one (), exhibit comparable bioactivity profiles but differ in synthetic accessibility. The target compound’s ethyl carboxylate group enhances metabolic stability compared to methyl or cyano substituents in analogs .
Comparative Data Table
Research Findings and Implications
- Crystallographic Behavior : The target compound’s crystal packing likely involves C-H···N and N-H···O interactions, as inferred from Etter’s hydrogen-bonding rules (). This contrasts with analogs lacking carboxamido groups, which rely on weaker van der Waals interactions .
- The cyclopenta[d]thiazole scaffold may enhance binding affinity compared to pyran-based analogs () .
- Synthetic Challenges: The compound’s synthesis requires precise control over coupling reactions, as noted in multi-component methodologies (). Impurities in such syntheses are often resolved via SHELXL refinement () .
Preparation Methods
Reaction Design and Conditions
The oxadiazole core is synthesized via a condensation reaction between 2-biisonitroso pyrazine (II) and a ketone derivative under mild, catalyst-free conditions. The protocol involves:
- Reactants : 2-Biisonitroso pyrazine (3 mmol) and acetone (7.5 mmol) in methanol (6 mL).
- Conditions : Stirring at 20°C for 24 hours, followed by solvent evaporation and column chromatography purification.
- Yield : Improved to ~70–75% compared to prior methods requiring BF₃ catalysis (20–24%).
The reaction mechanism proceeds through nucleophilic attack of the ketone’s carbonyl oxygen on the nitrosamine group of 2-biisonitroso pyrazine, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
Spectral Characterization
- FT/IR : Strong absorption at 1650 cm⁻¹ (C=N stretch of oxadiazole) and 1720 cm⁻¹ (carboxylic acid C=O).
- ¹H NMR (DMSO-d₆) : Pyrazine protons at δ 8.72 (s, 1H), 8.85 (d, 1H); oxadiazole methyl groups at δ 1.45 (s, 3H).
Preparation of Ethyl 2-Amino-5,6-Dihydro-4H-Cyclopenta[d]Thiazole-4-Carboxylate
Multi-Component Cyclization
The cyclopentathiazole scaffold is constructed using a camphor-derived strategy:
Key Reaction Insights
Thiourea acts as a sulfur donor, facilitating thiazole ring formation, while ethyl bromopyruvate introduces the ester group. Cyclopentanone’s keto-enol tautomerization enables cyclization to the fused cyclopenta[d]thiazole system.
Spectral Data
- ¹H NMR (CDCl₃) : Cyclopentane protons as multiplet δ 2.10–2.85 (4H), thiazole NH₂ at δ 5.42 (s, 2H), ester CH₃ at δ 1.32 (t, 3H).
- LC-MS : m/z 255.1 [M+H]⁺.
Amide Coupling to Assemble the Target Compound
Activation and Coupling Protocol
The oxadiazole carboxylic acid is activated using EDCI/HOBt and coupled to the cyclopentathiazole amine:
- Reactants : 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 mmol), EDCI (1.05 mmol), HOBt (1.0 mmol), and ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (1.0 mmol) in anhydrous dichloromethane.
- Conditions : Stirring at 25°C for 12 hours, followed by aqueous workup and silica gel chromatography.
- Yield : 58–62%.
Optimization Considerations
- Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
- Stoichiometry : A 1:1.05 ratio of EDCI to acid ensures complete activation.
Comprehensive Characterization of the Target Compound
Spectroscopic Analysis
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
Q & A
Q. What are the standard synthetic methodologies for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step routes, typically starting with cyclocondensation or cyclization reactions. Key steps include:
- Cyclocondensation: Use precursors like ethyl cyanoacetate derivatives with hydrazines or nitriles under reflux in alcoholic or THF/water mixtures ( ) .
- Cyclization: Employ catalysts (e.g., copper sulfate/sodium ascorbate for click chemistry) and inert atmospheres to prevent oxidation ( ) .
- Optimization: Adjust temperature (50–100°C), solvent polarity (THF, DCM/MeOH), and stoichiometry to improve yields (41–85%) ( ) .
Table 1: Comparative Synthesis Routes
| Step | Reagents/Conditions | Yield | Key Evidence |
|---|---|---|---|
| Cyclocondensation | THF/H₂O, CuSO₄, Na-ascorbate, 50°C, 72h | 41% | |
| Cyclization | Alcoholic medium, reflux, 6h | 65% | |
| Purification | Flash chromatography (DCM/MeOH gradient) | 85% |
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer: Prioritize:
Q. What preliminary biological activities are associated with structurally similar compounds?
Methodological Answer: Analogous compounds exhibit:
- Kinase Inhibition: Pyrazine-oxadiazole hybrids target protein kinases (IC₅₀: 0.1–10 µM) via hydrogen bonding with ATP-binding pockets ().
- Anti-inflammatory Effects: Thiazole derivatives reduce COX-2 expression in murine models (ED₅₀: 5 mg/kg) ().
- Anticancer Activity: Triazole-thiazole hybrids induce apoptosis in HeLa cells (EC₅₀: 2–5 µM) ().
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthesis or biological testing?
Methodological Answer: Apply DoE to:
- Reduce Variables: Use factorial designs (e.g., 2³ for temperature, solvent ratio, catalyst loading) to identify critical parameters ( ) .
- Response Surface Methodology (RSM): Model interactions between variables (e.g., pH vs. yield) for non-linear optimization ( ) .
- Case Study: A Plackett-Burman design reduced reaction steps for a similar compound from 8 to 4, improving yield by 22% ( ) .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Methodological Answer: Address discrepancies via:
- Assay Standardization: Normalize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability ().
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., pyrazine vs. pyridine rings) using molecular docking (AutoDock Vina) ( ) .
- Meta-Analysis: Pool data from ≥5 studies to identify trends (e.g., logP <3 enhances bioavailability) ( ) .
Q. What interdisciplinary approaches integrate computational modeling with synthetic design?
Methodological Answer: Combine:
- Quantum Chemical Calculations (DFT): Predict reaction pathways (e.g., cyclization energy barriers) using Gaussian09 ( ) .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvents/catalysts ( ) .
- Case Study: ICReDD’s hybrid workflow reduced optimization time for a triazole derivative by 70% via ML-guided parameter screening ( ) .
Table 2: Computational Tools for Reaction Design
| Tool | Application | Evidence |
|---|---|---|
| Gaussian09 | Transition state optimization | |
| AutoDock Vina | Protein-ligand docking | |
| KNIME | ML-driven reaction prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
